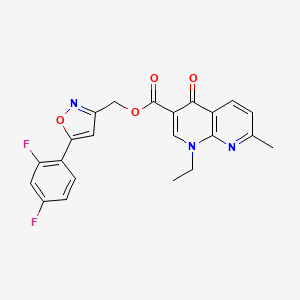
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Hydroxylamine Condensation : Hydroxylamine reacts with β-diketones or their synthetic equivalents, yielding isoxazoles. The presence of a labile N–O bond in the isoxazole ring allows for the construction of 1,3-bifunctional derivatives of carbonyl compounds .
Molecular Structure Analysis
The molecular structure of our compound comprises an isoxazole ring fused with a naphthyridine moiety. The difluorophenyl group, ethyl, and methyl substituents contribute to its overall shape and reactivity. The labile N–O bond in the isoxazole ring is crucial for its synthetic utility .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Antibacterial Activity
The compound's potential as an antibacterial agent was highlighted in a study by Bouzard et al. (1992), where a series of naphthyridine derivatives, including 1-(2,4-difluorophenyl) substitutions, demonstrated significant in vitro and in vivo antibacterial activities. The structural variations significantly influenced the compound's efficacy, suggesting its potential as a therapeutic agent (Bouzard et al., 1992).
Inhibitors for Plasmodium falciparum Dihydroorotate Dehydrogenase
Vah et al. (2022) synthesized and evaluated various naphthyridine derivatives, including the 1-(2,4-difluorophenyl) variant, as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). The compounds exhibited promising inhibition capabilities, suggesting potential applications in malaria treatment (Vah et al., 2022).
Antimicrobial Activity
A study by Rao et al. (2023) on the synthesis of naphthyridine derivatives, including those related to the query compound, showed significant antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Rao et al., 2023).
Synthesis and Structural Studies
Saloutin et al. (1999) and Chua et al. (2008) conducted studies focusing on the synthesis and structural analysis of naphthyridine derivatives. These studies contribute to the understanding of the compound's chemical properties and pave the way for potential applications in various scientific fields (Saloutin et al., 1999); (Chua et al., 2008).
Herbicidal Activity
A compound structurally related to the query was synthesized by Hwang et al. (2005), showing potent herbicidal activity against various annual weeds. This suggests the potential of such compounds in agricultural applications (Hwang et al., 2005).
Inhibition of Cholinesterases and Neuroprotective Properties
Research by de los Ríos et al. (2010) on naphthyridine derivatives, including similar compounds to the query, demonstrated notable inhibition of acetylcholinesterase and butyrylcholinesterase. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).
Corrosion Inhibition
Saraswat and Yadav (2020) explored the use of naphthyridine derivatives as corrosion inhibitors. Their study provides insights into the potential application of such compounds in preventing corrosion, especially in industrial settings (Saraswat & Yadav, 2020).
作用機序
特性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4/c1-3-27-10-17(20(28)16-6-4-12(2)25-21(16)27)22(29)30-11-14-9-19(31-26-14)15-7-5-13(23)8-18(15)24/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCYANDKUUXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2779913.png)
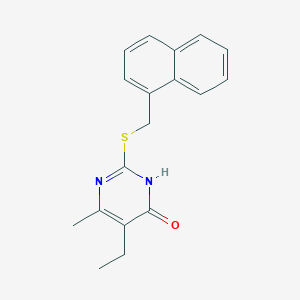
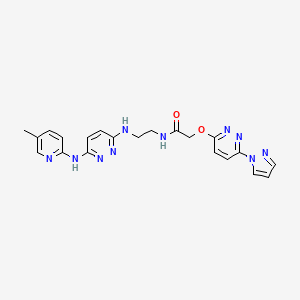
![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2779916.png)
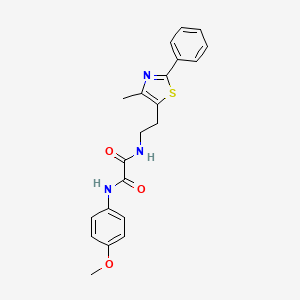

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2779925.png)

![N-(4-chlorobenzyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2779928.png)
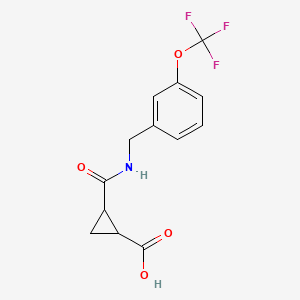

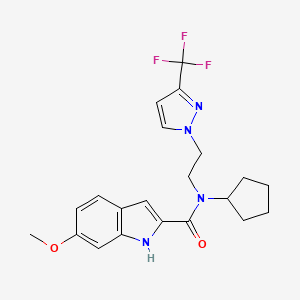
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2779935.png)